molecular formula C18H21ClN2O3S B2872201 3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one CAS No. 1251704-37-6

3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one

Cat. No. B2872201
CAS RN: 1251704-37-6
M. Wt: 380.89
InChI Key: GZQYDLQMADSWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one, also known as AZD8797, is a small molecule inhibitor that has been developed for scientific research purposes. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been devoted to developing novel synthetic routes and characterizing the structural features of compounds related to "3-(azepan-1-ylsulfonyl)-1-(4-chlorobenzyl)pyridin-2(1H)-one." One study presents the synthesis and characterization of various heterocyclic compounds, including those with sulfonyl and azepane groups, demonstrating their potential for creating bioactive molecules with higher antimicrobial activities as the fusion of heterocyclic rings increases (Patel & Patel, 2015). Another study outlines the synthesis of annelated 2-amino pyridines through a three-component process involving electron-poor (hetero)aryl halides and terminal propargyl N-tosylamine, showcasing the creation of highly fluorescent and partially pH-sensitive heterocycles (Schramm et al., 2006).

Potential Biological Activities

Compounds containing sulfonyl and azepane groups have been explored for their biological activities. For example, a study on the pharmacological characterization of a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse KORs suggests the therapeutic potential of these compounds in treating depression and addiction disorders (Grimwood et al., 2011). This indicates the broader relevance of studying sulfonyl-azepane derivatives for their potential impact on neurological pathways and disorders.

Crystal Structure and Reactivity

The crystal structure analysis of related compounds, such as cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, reveals the conformational preferences of azepan rings and their implications for molecular interactions (Pradeep et al., 2014). Studies like these provide insights into the molecular basis of the reactivity and potential intermolecular interactions of sulfonyl-azepane derivatives, which can inform their applications in medicinal chemistry and materials science.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-1-[(4-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-16-9-7-15(8-10-16)14-20-11-5-6-17(18(20)22)25(23,24)21-12-3-1-2-4-13-21/h5-11H,1-4,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQYDLQMADSWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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